

## SBP-7455: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **SBP-7455**, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the autophagy pathway.

## **Chemical Structure and Properties**

**SBP-7455**, with the chemical formula C<sub>16</sub>H<sub>17</sub>F<sub>3</sub>N<sub>4</sub>O<sub>2</sub>, is a small molecule inhibitor developed for cancer research, particularly for triple-negative breast cancer (TNBC).[1][2][3] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                             | Reference |
|-------------------|-----------------------------------------------------------------------------------|-----------|
| IUPAC Name        | N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine | [4]       |
| CAS Number        | 1884222-74-5                                                                      | [1]       |
| Molecular Formula | C16H17F3N4O2                                                                      | [1]       |
| Molecular Weight  | 354.33 g/mol                                                                      | [1]       |
| SMILES            | COC1=C(OC)C=C(NC2=NC=<br>C(C(=N2)NC3CC3)C(F)<br>(F)F)C=C1                         | [4]       |
| Solubility        | DMSO: 71 mg/mL (200.37 mM)                                                        | [1]       |
| Ethanol: 71 mg/mL | [1]                                                                               | _         |
| Water: Insoluble  | [1]                                                                               | _         |

## **Mechanism of Action and Biological Activity**

**SBP-7455** is a dual inhibitor of ULK1 and ULK2, two serine/threonine kinases that play a critical role in the initiation of autophagy.[1][2] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stressful conditions, such as those induced by chemotherapy.[1] By inhibiting ULK1 and ULK2, **SBP-7455** blocks the initiation of autophagy, leading to cancer cell death.[1][5]

## In Vitro Activity

**SBP-7455** potently inhibits the enzymatic activity of ULK1 and ULK2. The half-maximal inhibitory concentrations (IC<sub>50</sub>) are detailed in the table below.



| Target | IC50 (nM) | Assay   | Reference |
|--------|-----------|---------|-----------|
| ULK1   | 13        | ADP-Glo | [1][3]    |
| ULK2   | 476       | ADP-Glo | [1][3]    |

## **Cellular Activity**

In cellular assays, **SBP-7455** has demonstrated potent activity against triple-negative breast cancer cell lines.

| Cell Line  | IC <sub>50</sub> (μM) | Assay               | Reference |
|------------|-----------------------|---------------------|-----------|
| MDA-MB-468 | 0.3                   | CellTiter-Glo (72h) | [3]       |

## In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in mice have shown that SBP-7455 has good oral bioavailability.[1][2]

| Parameter                     | Value  | Dosing         | Reference |
|-------------------------------|--------|----------------|-----------|
| Tmax                          | ~1 h   | 30 mg/kg, oral | [3]       |
| Cmax                          | 990 nM | 30 mg/kg, oral | [3]       |
| T <sub>1</sub> / <sub>2</sub> | 1.7 h  | 30 mg/kg, oral | [3]       |

## Synergy with PARP Inhibitors

**SBP-7455** has been shown to act synergistically with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, in killing triple-negative breast cancer cells.[1] This suggests a promising combination therapy strategy for this aggressive form of cancer.

## **Signaling Pathway**

**SBP-7455** targets the initiation of the autophagy pathway by inhibiting ULK1 and ULK2. The simplified signaling pathway is depicted below. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1/2 complex. Upon starvation or mTORC1 inhibition,



## Foundational & Exploratory

Check Availability & Pricing

the ULK1/2 complex (comprising ULK1/2, ATG13, and FIP200) becomes active and initiates the formation of the phagophore by phosphorylating downstream substrates. **SBP-7455** directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking this initiation step.





ULK1/2 Signaling Pathway in Autophagy Initiation

Click to download full resolution via product page

Caption: SBP-7455 inhibits the ULK1/2 complex, a key initiator of autophagy.



# Experimental Protocols Synthesis of SBP-7455

The synthesis of **SBP-7455** is detailed in the supplementary information of the primary publication by Ren H, et al. in the Journal of Medicinal Chemistry (2020).[6] A key step involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with cyclopropylamine, followed by a subsequent reaction with 3,4-dimethoxyaniline.

## In Vitro ULK1/2 Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro inhibitory activity of **SBP-7455** against ULK1 and ULK2 kinases.

#### Materials:

- Recombinant human ULK1 and ULK2 enzymes
- ATP
- Substrate peptide (e.g., a generic kinase substrate)
- ADP-Glo™ Kinase Assay kit (Promega)
- SBP-7455
- Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)

- Prepare a serial dilution of SBP-7455 in DMSO.
- In a 384-well plate, add 2.5 μL of kinase solution (ULK1 or ULK2) to each well.
- Add 0.5 µL of the SBP-7455 dilution or DMSO (vehicle control) to the respective wells.
- Initiate the kinase reaction by adding 2  $\mu L$  of a solution containing ATP and the substrate peptide.



- Incubate the plate at room temperature for 1 hour.
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10  $\mu$ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC<sub>50</sub> values by fitting the data to a dose-response curve.

## Cellular Target Engagement (NanoBRET™ Assay)

Objective: To measure the binding of SBP-7455 to ULK1 and ULK2 in living cells.

#### Materials:

- HEK293T cells
- NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion constructs
- NanoBRET™ fluorescent tracer
- SBP-7455
- Opti-MEM™ I Reduced Serum Medium
- Transfection reagent

- Transfect HEK293T cells with the NanoLuc®-ULK fusion constructs.
- After 24 hours, harvest the cells and resuspend them in Opti-MEM.
- Dispense the cell suspension into a 384-well plate.
- Add the NanoBRET™ fluorescent tracer to all wells.



- Add a serial dilution of SBP-7455 or DMSO to the respective wells.
- Incubate the plate for 2 hours at 37°C in a CO<sub>2</sub> incubator.
- Add the NanoBRET™ Nano-Glo® Substrate.
- Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader.
- Calculate the NanoBRET<sup>™</sup> ratio and determine the IC<sub>50</sub> values.

## **Cell Viability Assay (CellTiter-Glo®)**

Objective: To assess the effect of SBP-7455 on the viability of MDA-MB-468 cells.

#### Materials:

- MDA-MB-468 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- SBP-7455
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

- Seed MDA-MB-468 cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with a serial dilution of SBP-7455 or DMSO (vehicle control).
- Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.



- Measure the luminescence using a plate reader.
- Calculate the IC<sub>50</sub> values from the dose-response curve.

## **Western Blot for Phospho-ATG13**

Objective: To evaluate the effect of **SBP-7455** on the phosphorylation of ATG13, a direct substrate of ULK1.

#### Materials:

- MDA-MB-468 cells
- SBP-7455
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-ATG13 (Ser318), anti-total ATG13, anti-ULK1, and a loading control (e.g., anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Treat MDA-MB-468 cells with **SBP-7455** or DMSO for the desired time.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



 Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.





Click to download full resolution via product page

Caption: Workflow for assessing **SBP-7455**'s effect on ATG13 phosphorylation.

## In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of **SBP-7455** in mice after oral administration.

#### Materials:

- Female C57BL/6 mice (or other appropriate strain)
- SBP-7455
- Dosing vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH<sub>2</sub>O)
- Blood collection supplies (e.g., heparinized capillaries)
- LC-MS/MS system

- Administer a single oral dose of SBP-7455 (e.g., 30 mg/kg) to a cohort of mice.
- Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate method (e.g., tail vein or retro-orbital bleeding).
- Process the blood to obtain plasma and store the samples at -80°C until analysis.
- Prepare plasma samples for analysis by protein precipitation with acetonitrile.
- Quantify the concentration of SBP-7455 in the plasma samples using a validated LC-MS/MS method.
- Calculate the pharmacokinetic parameters (Tmax, Cmax, T<sub>1</sub>/<sub>2</sub>, AUC) using appropriate software.



This technical guide provides a solid foundation for researchers working with **SBP-7455**. For more detailed information, please refer to the primary literature cited.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2
   Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice:
   Does Strain Matter? PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [SBP-7455: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609167#sbp-7455-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com